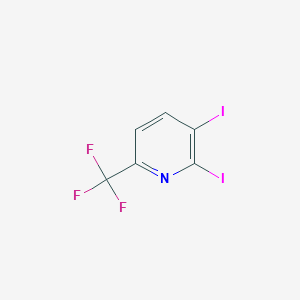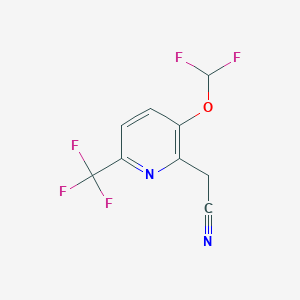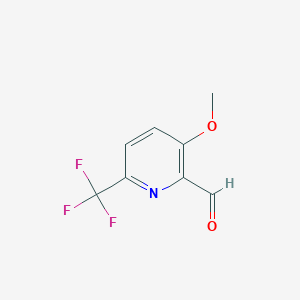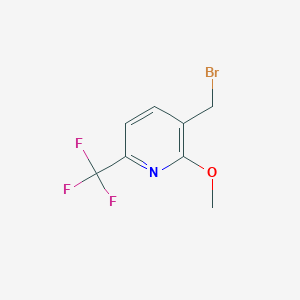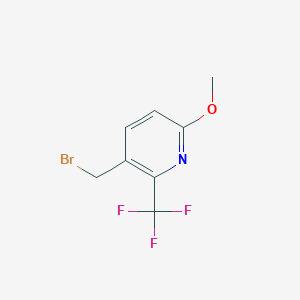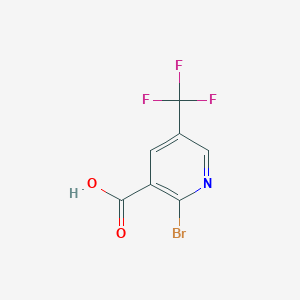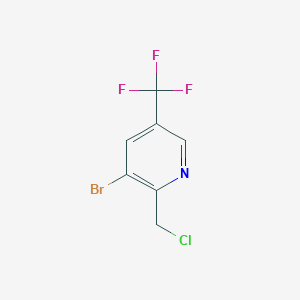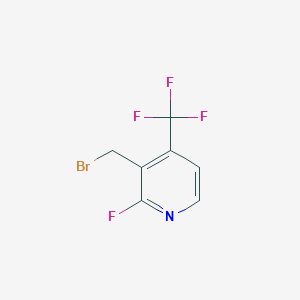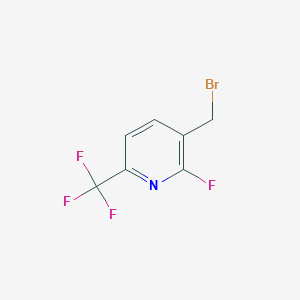
2-溴-6-(三氟甲基)吡啶-4-甲醇
描述
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the fourth position of the pyridine ring. The molecular formula of this compound is C7H5BrF3NO .
科学研究应用
有机合成
2-溴-6-(三氟甲基)吡啶-4-甲醇: 是一种在有机合成中具有重要价值的构建单元。其溴和三氟甲基使其成为构建复杂分子的多功能试剂。 它可以进行钯催化的偶联反应以形成碳-碳键,这对于制备药物和农药至关重要 .
药物化学
在药物化学中,该化合物用作合成各种生物活性分子的前体。 通过取代反应对其进行修饰可以创造具有潜在治疗作用的新化合物,例如抗病毒,抗菌和抗癌剂 .
材料科学
该化合物中的三氟甲基赋予材料独特的性质,例如提高的热稳定性和化学抗性。 这使其在航空航天和汽车行业先进材料的开发中得到应用 .
催化
该化合物可以作为过渡金属催化剂的配体,过渡金属催化剂用于各种化学反应。 三氟甲基的存在可以提高催化剂的性能,从而实现更高效和选择性的转化 .
氟化学
像2-溴-6-(三氟甲基)吡啶-4-甲醇这样的氟化化合物在氟化学领域必不可少。 它们用于将氟原子引入目标分子,这可以极大地改变分子的物理,化学和生物性质 .
农药研究
在农药研究中,该化合物用于开发新型杀虫剂和除草剂。 其结构基序在许多活性成分中很常见,其反应性使其能够合成对害虫和杂草具有特定作用方式的化合物 .
环境研究
包括该化合物在内的氟化吡啶的环境归宿在环境研究中受到关注。 研究人员研究其分解产物和在环境中的持久性,以评估其影响并确保安全使用 .
分析化学
在分析化学中,该化合物的衍生物可用作色谱方法中的标准品或试剂。 它们有助于定量和识别复杂混合物中的各种物质 .
作用机制
Target of Action
It’s known that the compound belongs to the class of pyridines, which are widely used in medicine, pesticides, dyes, and rubber industries . The respiratory system is indicated as a target organ , suggesting that the compound might interact with receptors or enzymes in this system.
Mode of Action
One of the common reactions involving pyridine compounds is regioselective deprotonation . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the compound’s potential interaction with the respiratory system , it might influence pathways related to respiratory function.
Result of Action
Given its potential interaction with the respiratory system , it might have effects on respiratory function at the molecular and cellular level.
Action Environment
The compound is soluble in methanol , indicating that its action, efficacy, and stability might be influenced by the solvent environment. Furthermore, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could also affect its action.
生化分析
Biochemical Properties
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with target biomolecules. These interactions often result in enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol exerts its effects through specific binding interactions with biomolecules. The bromine and trifluoromethyl groups enhance its binding affinity to target sites, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, protein function, and overall cellular activity. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm. Exceeding this range can lead to toxic effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transport proteins facilitates its movement across cellular membranes, influencing its overall distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and influence its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)pyridine-4-methanol. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature and then heated to reflux for a specific period to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a car
属性
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVRDOGTXEBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




